Enabling Specific Macrocycle Architecture: The Northern-Southern Route to Bacteriochlorins
The use of Ethyl 2,2-dimethylpent-4-ynoate (as its acid, CAS 86101-48-6) is essential for the 'Northern–Southern' (N-S) self-condensation route to bacteriochlorins. When a derivative from this compound is used, the location of the gem-dimethyl group directs the macrocyclization, providing access to a specific set of substituted bacteriochlorins that are not accessible via the 'Eastern–Western' (E-W) route. [1]
| Evidence Dimension | Synthetic Accessibility of Bacteriochlorin Substitution Patterns |
|---|---|
| Target Compound Data | Macrocycle formation yields of up to 39%; provides access to bacteriochlorins with meso-substituents. |
| Comparator Or Baseline | Eastern-Western (E-W) route using a different dihydrodipyrrin regioisomer. |
| Quantified Difference | The N-S route enabled by the target compound provides access to a new class of bacteriochlorins (those with meso-substituents) not readily obtained via the E-W route. |
| Conditions | Self-condensation of dihydrodipyrrin–acetal building blocks derived from 2,2-dimethylpent-4-ynoic acid and an α-halopyrrole. |
Why This Matters
For researchers synthesizing bacteriochlorins for photodynamic therapy or artificial photosynthesis, the specific substitution pattern enabled by this building block directly dictates the target molecule's optical and electronic properties.
- [1] Reddy, A. R., & Lindsey, J. S. (2018). Northern–Southern Route to Synthetic Bacteriochlorins. The Journal of Organic Chemistry, 83(11), 6175–6186. View Source
